Cyclopentadecane

Catalog No.
S1893463
CAS No.
295-48-7
M.F
C15H30
M. Wt
210.4 g/mol
Availability
In Stock
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Cyclopentadecane

CAS Number

295-48-7

Product Name

Cyclopentadecane

IUPAC Name

cyclopentadecane

Molecular Formula

C15H30

Molecular Weight

210.4 g/mol

InChI

InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2

InChI Key

SRONXYPFSAKOGH-UHFFFAOYSA-N

SMILES

C1CCCCCCCCCCCCCC1

Canonical SMILES

C1CCCCCCCCCCCCCC1
  • Study of Self-Assembly and Supramolecular Chemistry: Cyclopentadecane's cyclic structure allows it to form well-defined self-assembled structures when combined with other molecules. Researchers are investigating its use in creating supramolecular architectures with specific properties, such as capsules for drug delivery or catalysts for chemical reactions [].
  • Understanding Conformational Dynamics: Cyclopentadecane's flexibility makes it a valuable model molecule for studying the conformational dynamics of hydrocarbon chains. By analyzing its behavior, scientists can gain insights into the behavior of larger and more complex molecules, which is crucial for fields like polymer science and materials design [].
  • Organic Synthesis: Cyclopentadecane can serve as a starting material for the synthesis of more complex organic molecules. Its cyclic structure can be manipulated to create new functional groups and ring systems, potentially leading to the development of novel pharmaceuticals or other functional materials [].

Cyclopentadecane is a saturated hydrocarbon with the molecular formula C15H30. It is a cyclic alkane characterized by a ring structure containing fifteen carbon atoms. As a member of the cycloalkane family, cyclopentadecane exhibits unique physical and chemical properties, including a density of approximately 0.8 g/cm³ and a boiling point of about 300.1 °C at standard atmospheric pressure. Its structure can be represented by the IUPAC Standard InChI: InChI=1S/C15H30/c1-15-14-13-12-11-10-9-8-7-6-5-4-3-2-1/h1-15H2 .

Typical of alkanes, such as combustion and halogenation. The air oxidation of cyclopentadecane has been studied, revealing that it can form various oxidation products under specific conditions . The compound's reactivity is less pronounced than that of unsaturated hydrocarbons, making it less versatile in synthetic organic chemistry.

Cyclopentadecane can be synthesized through several methods:

  • From Cyclopentadecanone: This method involves the reduction of cyclopentadecanone to yield cyclopentadecane.
  • Hydrogenation of Unsaturated Precursors: Cyclopentadecane can also be produced by hydrogenating unsaturated compounds derived from natural sources or synthetic routes.
  • Ring Closure Reactions: Certain synthetic approaches involve the closure of linear alkenes to form the cyclic structure.

These methods highlight the compound's synthesis versatility within organic chemistry .

Cyclopentadecane has several notable applications:

  • Industrial Solvent: Due to its relatively low volatility and stability, it is used as a solvent in various industrial processes.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Research: Cyclopentadecane is utilized in studies related to hydrocarbon behavior and properties due to its unique structure.

Interaction studies involving cyclopentadecane have primarily focused on its biological activity and potential effects on cellular pathways. Its role as a PPARγ agonist suggests interactions with lipid metabolism pathways, although further research is necessary to elucidate these mechanisms fully. Additionally, its stability makes it an interesting subject for studies on hydrocarbon interactions in various environments.

Cyclopentadecane shares similarities with other cyclic hydrocarbons, particularly those within the cycloalkane family. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
CyclohexaneC6H12Six-membered ring; common solvent; stable structure.
CyclooctadecaneC18H36Larger ring; higher boiling point; used in lubricants.
CyclododecaneC12H24Twelve-membered ring; used in fragrances and solvents.

Uniqueness of Cyclopentadecane:
Cyclopentadecane's unique fifteen-carbon structure offers distinct physical properties compared to smaller cyclic hydrocarbons. Its larger size contributes to different boiling points and densities, making it suitable for specific industrial applications that require stability at higher temperatures .

Cyclopentadecane Ring Geometry

The geometric architecture of cyclopentadecane is fundamentally defined by its fifteen-membered carbon ring, which places it firmly within the classification of large macrocycles containing twelve or more atoms [8]. The ring geometry exhibits near-tetrahedral bond angles around each carbon center, with minimal angular deviation from the ideal 109.5° tetrahedral angle characteristic of sp³ hybridized carbons [9]. This geometric arrangement results in negligible angle strain, contrasting sharply with smaller cycloalkanes where significant angular distortions create substantial ring strain [10].

The structural parameters of cyclopentadecane demonstrate the compound's departure from planar geometry, adopting three-dimensional conformations that minimize intramolecular interactions [11]. Unlike medium-sized rings (8-11 atoms) that experience considerable strain energy ranging from 9-13 kcal/mol, cyclopentadecane exhibits strain energies comparable to linear alkane analogues [8]. The fifteen-membered ring structure allows for conformational flexibility while maintaining structural integrity through optimized bond angles and minimal transannular interactions [12].

Table 1: Fundamental Properties of Cyclopentadecane

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₃₀NIST, PubChem
Molecular Weight (g/mol)210.40NIST, PubChem
CAS Registry Number295-48-7NIST, PubChem
Ring Size (atoms)15 (fifteen-membered macrocycle)Structural analysis
Melting Point (°C)61.3 - 64NIST, Chemsrc
Boiling Point (°C)300.1 ± 9.0 (at 760 mmHg)Chemsrc, Chemeo
Density (g/mL)0.805Stenutz database
SMILESC1CCCCCCCCCCCCCC1Chemical databases
InChI KeySRONXYPFSAKOGH-UHFFFAOYSA-NChemical databases

Conformer Ensembles in Solution Phase

Cyclopentadecane exhibits remarkable conformational complexity in solution, characterized by the presence of 47 low-lying conformations within a 2.5 kcal/mol energy threshold [13]. This extensive conformational landscape represents a significant departure from smaller cycloalkanes, where typically one or few dominant conformers govern the molecular behavior [13]. The solution-phase ensemble demonstrates that cyclopentadecane exists as a dynamic equilibrium between multiple significantly populated conformers, rather than adopting a single preferred conformation [14].

Recent computational studies utilizing the CRENSO workflow have demonstrated that cyclopentadecane conformational ensembles require sophisticated theoretical treatment to accurately predict experimental observables [14]. The conformational behavior exhibits rapid interconversion on sub-picosecond timescales, leading to extensive nuclear magnetic resonance averaging effects that must be considered in spectroscopic analysis [13]. This conformational flexibility results from the large ring size, which permits multiple low-energy arrangements without introducing significant steric penalties [15].

The solution-phase conformational ensemble of cyclopentadecane shows increasing conformer population diversity with temperature, reflecting the enhanced thermal accessibility of higher-energy conformations [13]. Unlike medium-sized rings that exhibit strong conformational preferences due to transannular strain, cyclopentadecane demonstrates conformational behavior more reminiscent of linear alkane analogues, with multiple accessible conformational states contributing to the observed properties [8].

Table 2: Conformational Analysis Parameters

Conformational AspectCharacteristicsComputational Method
Total Conformers (Energy Window)47 conformers within 2.5 kcal/molDFT conformational search
Populated Conformers (Solution)Multiple significantly populatedSolution-phase ensemble calculation
Dominant Conformation TypeEnsemble of similar-energy structuresEnergy minimization studies
Ring FlexibilityHigh flexibility, multiple minimaMolecular dynamics simulation
Transannular InteractionsMinimal (large ring size)Steric analysis
Torsional StrainLow (flexible backbone)Dihedral angle analysis
Angle StrainNegligible (near-tetrahedral angles)Bond angle deviation analysis
Conformational InterconversionRapid at ambient temperatureTransition state calculations
NMR Averaging EffectsStrong (sub-ps timescale exchange)NMR spectrum simulation
Temperature DependenceIncreasing conformer population with TTemperature-dependent MD

Symmetry Considerations and Strain Energy

The symmetry properties of cyclopentadecane reflect the inherent flexibility of large macrocyclic systems, with the compound exhibiting low overall symmetry due to the presence of multiple populated conformations [13]. Unlike smaller cycloalkanes that may adopt highly symmetrical conformations, cyclopentadecane conformers generally lack high-order symmetry elements, contributing to the conformational diversity observed in solution [8]. The odd-membered nature of the fifteen-carbon ring further reduces symmetrical arrangements compared to even-membered macrocycles [8].

Strain energy analysis reveals that cyclopentadecane exhibits minimal ring strain, with energetic penalties primarily arising from gauche interactions rather than angular or transannular strain [11] [12]. The large ring size effectively eliminates the transannular hydrogen-hydrogen interactions that dominate the energetics of medium-sized rings [15]. Computational studies indicate that the strain energy of cyclopentadecane approaches that of acyclic alkane analogues, reflecting the minimal geometric distortion required to close the fifteen-membered ring [16].

The conformational preferences of cyclopentadecane are governed by the minimization of torsional strain through the adoption of staggered conformations around carbon-carbon bonds [9]. The large ring circumference allows for the accommodation of preferred dihedral angles without introducing significant energetic penalties [12]. This results in conformational ensembles where multiple arrangements possess similar energies, leading to the observed conformational diversity [13].

Computational Modeling of Macrocyclic Flexibility

The computational modeling of cyclopentadecane flexibility requires sophisticated theoretical approaches capable of accurately describing the extensive conformational landscape characteristic of large macrocycles [14]. Density functional theory calculations, particularly when combined with automated conformational search algorithms, have proven essential for understanding the conformational behavior of this system [13] [14]. The computational complexity arises from the need to sample multiple conformational states and calculate ensemble-averaged properties to match experimental observations [17].

Molecular dynamics simulations have demonstrated their utility in exploring the conformational space of cyclopentadecane, revealing the dynamic nature of conformational interconversion and the temperature dependence of conformer populations [18] [19]. These simulations indicate that cyclopentadecane undergoes continuous conformational fluctuations at ambient temperature, with barrier heights for interconversion typically below 7 kcal/mol [12]. The computational modeling reveals that accurate prediction of experimental properties requires consideration of the full conformational ensemble rather than single optimized structures [14].

Recent advances in computational methodology have enabled the accurate prediction of nuclear magnetic resonance spectra for cyclopentadecane through the calculation of ensemble-averaged chemical shifts [13] [14]. The MN12SX density functional has shown particular promise for describing the conformational behavior of large macrocycles in aqueous solution, demonstrating superior performance compared to other long-range corrected functionals [20]. These computational advances have confirmed the importance of conformational ensemble averaging in understanding the physical and chemical properties of cyclopentadecane [14].

The computational modeling of macrocyclic flexibility in cyclopentadecane has revealed fundamental insights into the relationship between ring size and conformational behavior [13]. The calculations demonstrate that rings containing fifteen or more members exhibit conformational behavior qualitatively different from medium-sized rings, with reduced strain energies and increased conformational diversity [8]. This understanding has implications for the design and synthesis of macrocyclic compounds with desired conformational properties [16] [21].

The synthesis of cyclopentadecane presents unique challenges due to the formation of a fifteen-membered macrocyclic ring. Multiple cyclization approaches have been developed to address the inherent thermodynamic and kinetic barriers associated with medium-sized ring formation.

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as the most effective methodology for cyclopentadecane synthesis, consistently delivering yields in the range of seventy to ninety-five percent [1] [2]. The technique employs transition metal catalysts, particularly ruthenium-based complexes, to facilitate intramolecular olefin metathesis reactions [1]. First-generation Grubbs catalyst enables the formation of mid-sized rings by facilitating intramolecular olefin metathesis, with the reaction proceeding via a metallacyclobutane intermediate where the catalyst temporarily binds to both terminal alkenes .

The second-generation Grubbs catalyst, incorporating an N-heterocyclic carbene ligand, enhances reactivity and functional group tolerance, allowing for lower catalyst loadings of 0.5 to 2 mol percent and reduced reaction times . For cyclopentadecene synthesis using this approach, ring-closing metathesis of a diene substrate using the second-generation catalyst in dichloromethane at forty degrees Celsius achieves yields exceeding eighty percent within four hours .

Direct Cyclization Methodologies

Traditional cyclization approaches involve the intramolecular condensation of linear precursors containing appropriate functional groups. The cyclization of alpha, omega-difatty acid alkyl esters represents one established route, with yields varying significantly based on the ester substituent used [4] [5]. Research has demonstrated that different ester groups substantially affect cyclization efficiency, with yields ranging from thirty-eight to sixty-three percent depending on the specific ester employed [4] [5].

Acyloin Condensation Strategies

The acyloin condensation represents a classical approach for macrocycle formation, involving the reductive coupling of diester precursors in the presence of sodium metal [5]. This methodology typically yields twenty to forty percent of the desired cyclic product, with the reaction proceeding through an intermediate acyloin that subsequently undergoes reduction to the corresponding ketone [5]. The process requires careful control of reaction conditions, including temperature maintenance at approximately eighty degrees Celsius and gradual addition of ethanol during the workup phase [5].

Catalytic Approaches in Laboratory Synthesis

Transition Metal Catalysis

Palladium-catalyzed cyclization reactions have shown considerable promise for the construction of cyclopentadecane frameworks [6] [7]. These methodologies exploit the ability of palladium complexes to facilitate carbon-carbon bond formation through various mechanistic pathways, including oxidative addition, transmetallic insertion, and reductive elimination [6]. The palladium-catalyzed cyclization of propargylic compounds provides an efficient method for producing both carbocyclic and heterocyclic compounds under mild conditions [6].

Research has demonstrated that palladium-catalyzed cascade cyclizations can enable rapid assembly of polycyclic scaffolds through the combination of multiple ring-forming elementary steps into a single cascade sequence [8]. This approach offers high step economy and has been employed successfully in natural product synthesis [8].

Heterogeneous Catalysis Systems

Nickel-based catalysts have proven effective for selective hydrogenation processes relevant to cyclopentadecane synthesis [9]. The use of nickel-on-kieselguhr catalyst at temperatures of one hundred thirty to one hundred sixty degrees Celsius enables the conversion of cyclopentadiene intermediates to cyclopentane derivatives with good selectivity [9]. However, when the reaction is carried out with only the catalyst, hydrogenation proceeds more than necessary, requiring the use of special additives to achieve high selectivity [9].

Enzymatic and Biocatalytic Methods

While less commonly employed for cyclopentadecane synthesis, biocatalytic approaches offer potential advantages in terms of selectivity and environmental compatibility [10]. These methodologies can provide access to specific stereoisomers and may operate under milder reaction conditions compared to traditional chemical synthesis [10].

Industrial Production and Refinement Processes

Petroleum-Based Production Routes

Industrial production of cyclopentadecane derivatives primarily relies on petroleum-derived feedstocks [11] [12]. The primary commercial method involves the separation and purification of light naphtha fractions derived from crude oil refining [12]. Naphtha typically contains a mixture of hydrocarbons including pentanes and cyclopentanes, with cyclopentadecane derivatives separated through a series of distillation and fractionation steps [12].

This process exploits differences in boiling points of cyclopentadecane compared to other components in naphtha [12]. The separation relies on the different boiling points and physical properties of the various hydrocarbon components present in the petroleum fractions [12].

Thermal Processing Methods

Thermal cracking processes play a crucial role in the production of cyclopentadecane precursors [11]. Under high-temperature conditions, dicyclopentadiene undergoes thermal cracking to form cyclopentadiene, which serves as an intermediate for subsequent conversion to cyclopentadecane [11]. The process typically requires temperatures exceeding one hundred sixty degrees Celsius and careful control of reaction kinetics [11].

Catalytic Hydrogenation Processes

Large-scale catalytic hydrogenation represents a key industrial process for cyclopentadecane production [11] [12]. The cyclopentadiene intermediate is subjected to catalytic hydrogenation in the presence of suitable catalysts and hydrogen gas [11]. This process converts cyclopentadiene into the stable cyclopentadecane product through the addition of hydrogen across double bonds [11].

The industrial implementation utilizes continuous reactor systems with immobilized catalysts to achieve high conversion rates and operational stability . Packed-bed reactor systems with immobilized Grubbs catalyst can achieve near-quantitative conversions by precisely controlling residence times and reagent mixing .

Purification Strategies and Yield Optimization

Fractional Distillation Techniques

Fractional distillation represents the most widely employed purification method for cyclopentadecane derivatives [13] [14]. The technique exploits differences in boiling points to achieve separation of the desired product from impurities [14]. For effective separation, multiple distillation cycles are typically required, with each cycle providing progressive enrichment of the target compound [14].

Research has shown that extractive distillation using selective solvents can enhance separation efficiency [13]. The use of N-methylpyrrolidinone as a solvent increases the volatility difference between close-boiling compounds, enabling purification levels exceeding ninety-five percent [13]. The enhancement of purity in extractive distillation is attributed to solvent effects that increase the volatility difference between close-boiling components [13].

Chromatographic Separation Methods

Column chromatography provides excellent selectivity for cyclopentadecane purification, particularly when dealing with complex mixtures [15] [16]. Silica gel chromatography using appropriate mobile phase systems can achieve very high purity levels, often exceeding ninety-nine percent [15]. The selection of mobile phase composition is critical, with systems containing aqueous ammonia and organic solvents providing effective separation [15].

High-performance liquid chromatography represents the ultimate purification technique for analytical-scale preparations [16]. This method enables the separation of closely related isomers and provides material of exceptional purity suitable for analytical standards [16].

Crystallization and Solid-State Purification

When cyclopentadecane derivatives exist in crystalline form, recrystallization provides an effective purification strategy [5] [17]. The process typically involves dissolution in a suitable solvent followed by controlled crystallization to remove impurities [5]. Multiple recrystallization cycles can achieve purity levels of ninety-eight to ninety-nine percent [17].

Yield Optimization Strategies

Several factors critically influence yield optimization in cyclopentadecane synthesis. Reaction temperature control represents a primary consideration, with optimal temperatures varying depending on the specific synthetic approach employed [5] [18]. For acyloin condensation reactions, maintaining temperature at eighty degrees Celsius during ethanol addition significantly improves yields [5].

Catalyst loading optimization proves essential for metathesis-based syntheses . Research demonstrates that catalyst loadings of 0.5 to 2 mol percent provide optimal balance between reaction efficiency and cost considerations . Higher catalyst loadings may accelerate reactions but increase costs, while lower loadings may result in incomplete conversion .

Solvent selection substantially impacts both reaction yields and product purity [19]. Nonpolar solvents such as toluene stabilize bulky transition states and enhance selectivity, while polar aprotic solvents like dichloromethane favor alternative isomers through stabilization of charge-separated intermediates . Optimization of catalyst-solvent pairs enables isomer ratios up to nine-to-one .

Process Intensification Approaches

Modern process intensification techniques offer opportunities for yield improvement and cost reduction [18]. Reactive distillation modeling enables more accurate prediction of product yield and purity by combining reaction and separation in a single unit operation [18]. Sensitivity analysis of operating conditions helps identify optimal temperature and pressure ranges for desired product specifications [18].

XLogP3

8.3

Melting Point

61.3 °C

Other CAS

295-48-7

Wikipedia

Cyclopentadecane

General Manufacturing Information

Cyclopentadecane: ACTIVE

Dates

Last modified: 08-16-2023

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